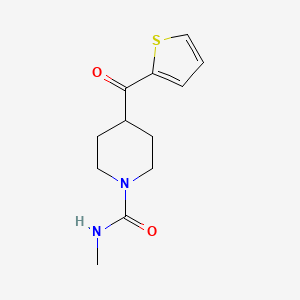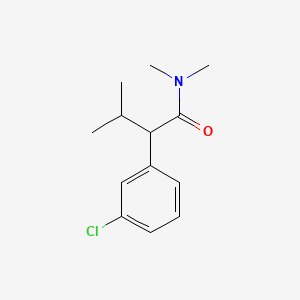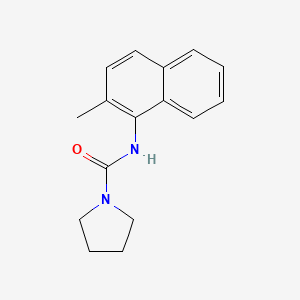
3-(5-Bromo-2-ethoxyanilino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-2-ethoxyanilino)propan-1-ol, commonly known as BEAP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BEAP is a member of the family of anilino alcohols and has been synthesized using different methods.
作用机制
The mechanism of action of BEAP is not fully understood. However, studies have suggested that BEAP exerts its effects by modulating various signaling pathways in cells. BEAP has been shown to inhibit the activity of enzymes such as glycogen synthase kinase 3β (GSK3β) and protein kinase C (PKC), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BEAP has been shown to have various biochemical and physiological effects. BEAP has been shown to inhibit the activity of GSK3β, which is involved in the regulation of glucose metabolism, protein synthesis, and cell proliferation. BEAP has also been shown to inhibit the activity of PKC, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. BEAP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
BEAP has several advantages for lab experiments. BEAP is a synthetic compound that can be easily synthesized using different methods. BEAP is also stable and can be stored for extended periods, making it suitable for long-term experiments. However, BEAP has some limitations for lab experiments. BEAP can be toxic at high concentrations, and its effects can be influenced by various factors such as pH, temperature, and the presence of other compounds.
未来方向
There are several future directions for research on BEAP. One of the future directions is to investigate the potential of BEAP as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to investigate the mechanism of action of BEAP and its effects on various signaling pathways in cells. Additionally, future research could focus on the optimization of the synthesis method of BEAP to improve its yield and purity.
合成方法
BEAP can be synthesized using different methods. One of the most common methods involves the reaction of 5-bromo-2-ethoxyaniline with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BEAP. Other methods of synthesis include the reduction of 3-(5-bromo-2-nitroanilino)propan-1-ol using a reducing agent such as sodium dithionite.
科学研究应用
BEAP has been studied for its potential applications in various fields of scientific research. One of the most significant applications of BEAP is in the field of medicinal chemistry. BEAP has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. BEAP has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BEAP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
3-(5-bromo-2-ethoxyanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-2-15-11-5-4-9(12)8-10(11)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJSSPKXWQGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-ethoxyanilino)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)

![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)

